4-Amino-3-hydroxypiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKPWNFXFUDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391004-19-5 | |
| Record name | 1391004-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies for 4 Amino 3 Hydroxypiperidine and Its Stereoisomers
Enantioselective Synthesis Methodologies
The creation of specific stereoisomers of 4-amino-3-hydroxypiperidine (B1396542) relies on several sophisticated enantioselective techniques. These methods are designed to introduce chirality in a controlled manner, leading to the desired enantiomerically pure or enriched products.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, this strategy involves the hydrogenation of a prochiral precursor using a chiral catalyst.
One notable approach employs a rhodium(I) catalyst for the asymmetric hydrogenation of a suitable precursor, demonstrating a viable route to control the stereochemistry of the final product. rsc.org This method is a key strategy for establishing the desired stereocenters with high selectivity. rsc.org The efficiency of such reactions often depends on the choice of chiral ligands, which coordinate to the metal center and direct the stereochemical outcome of the hydrogenation.
Chiral Pool Strategies from Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to construct complex chiral molecules, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis. wikipedia.org For the synthesis of this compound stereoisomers, several natural precursors have been effectively employed.
L-Aspartic Acid: This amino acid serves as a versatile chiral building block. Its inherent stereochemistry can be translated through a series of chemical transformations to afford the desired piperidine (B6355638) ring with defined stereocenters.
2-Deoxy-D-ribose: This deoxy sugar is another valuable chiral precursor. rsc.org Its existing stereochemistry can be exploited to construct the this compound core. rsc.org A synthetic route starting from 2-deoxy-D-ribose involves its conversion to a methyl glycoside, followed by a series of reactions to build the piperidine ring. rsc.org
** (R)-Pyroglutamic Acid:** This lactam, derived from glutamic acid, provides a rigid chiral scaffold. Its stereocenter can direct the formation of new stereocenters during the synthesis of the target piperidine.
The use of these precursors from the chiral pool represents an efficient and practical strategy for obtaining specific stereoisomers of this compound. wikipedia.orgmdpi.com
Biocatalytic and Classical Resolution Techniques
Resolution techniques are employed to separate enantiomers from a racemic mixture. Both biocatalytic and classical methods have been successfully applied to obtain enantiomerically enriched intermediates for the synthesis of this compound. rsc.org
Biocatalytic resolution utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. acs.orgnih.gov This method is valued for its high enantioselectivity and mild reaction conditions. For instance, Candida antarctica lipase (B570770) A has been used for the asymmetric acylation of a racemic piperidine derivative, achieving good enantioselectivity. researchgate.net
Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers, having different physical properties, can then be separated by crystallization. This technique has been explored as a means to impart enantioenrichment to racemic intermediates en route to the target this compound structure. rsc.org
Hydrolytic Kinetic Resolution
Hydrolytic kinetic resolution is a specific type of kinetic resolution where water is used as a reactant. In this process, a chiral catalyst or enzyme selectively catalyzes the hydrolysis of one enantiomer of a racemic ester or lactone, leaving the other enantiomer unreacted. This technique has been shown to be effective for the resolution of various chiral compounds. nih.gov For example, the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone using a chiral phase-transfer catalyst has been reported to produce tropic acid with good yield and high enantioselectivity. nih.gov While not directly applied to this compound in the provided sources, the principles of this methodology are relevant to the broader field of asymmetric synthesis.
Proline-Catalyzed Asymmetric Reactions
Proline, a naturally occurring chiral amino acid, has emerged as a versatile organocatalyst for a wide range of asymmetric transformations. libretexts.orgwikipedia.org It can catalyze reactions through enamine or iminium intermediates, leading to the formation of chiral products with high enantioselectivity. libretexts.org Proline-catalyzed aldol (B89426) and Mannich reactions are particularly well-established. libretexts.orgwikipedia.org In these reactions, proline's secondary amine forms an enamine with a ketone or aldehyde donor, which then reacts with an acceptor molecule. The stereochemical outcome is controlled by the chiral environment provided by the proline catalyst. youtube.com While a direct proline-catalyzed synthesis of this compound is not detailed in the provided search results, the power of this methodology in creating chiral building blocks is well-documented.
Metal-Catalyzed Cyclization and Amination Reactions
Metal-catalyzed reactions are fundamental in modern organic synthesis for the construction of cyclic and nitrogen-containing molecules.
Cyclization Reactions: Gold-catalyzed cyclization of appropriate precursors derived from chiral amino acids has been used to synthesize enantiopure piperidines. baranlab.org
Amination Reactions: Transition metal-mediated amination reactions are crucial for introducing the amino group. For instance, electrochemical methods involving titanium mediators have been used for the amination of aromatic and conjugated diene systems, although not directly for the synthesis of this compound. acs.org
These advanced synthetic strategies provide a diverse toolbox for chemists to access the various stereoisomers of this compound with a high degree of control, enabling the exploration of their structure-activity relationships in various biological contexts.
Diastereoselective Synthesis Routes
The controlled synthesis of specific diastereomers of this compound is paramount for its application in drug discovery. Various methodologies have been devised to achieve high levels of diastereoselectivity.
Epoxide Ring Opening Reactions and Regioselectivity
The ring-opening of epoxides serves as a powerful and versatile method for the synthesis of 1,2-amino alcohols. The regioselectivity of this reaction, which dictates the position of nucleophilic attack, is a critical factor. Generally, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com In contrast, under acidic conditions with a weak nucleophile, the reaction can favor attack at the more substituted carbon due to the development of a partial positive charge. youtube.com
In the context of synthesizing this compound derivatives, the regioselective opening of a suitably substituted epoxide is a key step. For instance, a strategy for the synthesis of 5'-substituted uridine (B1682114) derivatives involves the regioselective nucleophilic opening of a unique epoxide intermediate, providing access to a library of compounds. researchgate.net The use of catalysts can significantly influence the regioselectivity. For example, carbon tetrabromide has been shown to be an efficient catalyst for the regioselective ring-opening of epoxides with various alcohols and water under mild conditions. organic-chemistry.org Similarly, magnesium-based catalysts have been developed for the regiodivergent hydroboration of epoxides, allowing for the selective formation of either linear or branched alcohols depending on the catalyst used. nih.gov The choice of nucleophile is also crucial; even poor nucleophiles like indole (B1671886) and p-nitroaniline can effectively open epoxides in the presence of lithium perchlorate. organic-chemistry.org
Ammonium-Directed Dihydroxylation
Ammonium-directed dihydroxylation offers another approach to installing the desired stereochemistry. This method leverages the directing effect of an allylic ammonium (B1175870) ion, formed in situ, to guide the oxidant to one face of the double bond. For example, the treatment of 3-aminocyclohex-1-enes with meta-chloroperoxybenzoic acid (mCPBA) in the presence of trichloroacetic acid results in the formation of 1,2-anti-2,3-syn-1-trichloroacetoxy-2-hydroxy-3-aminocyclohexane with high diastereoselectivity. nih.gov This outcome is consistent with a mechanism involving hydrogen-bonded delivery of the oxidant by the allylic ammonium ion, followed by a highly regioselective ring-opening of the intermediate epoxide by trichloroacetic acid. nih.gov This metal-free dihydroxylation protocol provides a valuable tool for controlling the stereochemistry of the resulting amino alcohol. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with defined stereochemistry. One such strategy involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This approach has been successfully employed in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov The key steps in this synthesis are the Wittig olefination to prepare the necessary conjugated keto-azide, followed by the construction of the 2,3,6-trisubstituted piperidine skeleton via intramolecular reductive cyclization. nih.gov
Another example is the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones, which yields 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov When combined with proline-catalyzed asymmetric Mannich reactions, this methodology offers a versatile route to highly substituted piperidine derivatives. nih.gov Furthermore, palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled fashion. nih.gov This reaction proceeds with exclusive acyl C–O bond cleavage, representing a novel method for activating γ-lactones. nih.gov
Stereocontrolled Reduction Approaches
The stereocontrolled reduction of a ketone precursor is a common and effective strategy for establishing the desired stereochemistry of the hydroxyl group in this compound. Both chemical and biocatalytic methods have been extensively explored.
Chemical reductions often employ hydride reagents. For instance, the reduction of a piperidone at low temperatures using L-selectride can yield the cis-product with high yield and diastereoselectivity. nih.gov However, these methods can involve hazardous reagents and harsh reaction conditions. nih.gov
Biocatalytic reductions using ketoreductases (KREDs) have emerged as a powerful alternative, offering high selectivity under mild, environmentally friendly conditions. mdpi.com Several ketoreductases have been identified that can reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib. mdpi.comnih.gov For example, a thermostable aldo-keto reductase, AKR-43, has demonstrated high activity and enantioselectivity for this transformation. nih.gov The efficiency of these biocatalytic systems can be further enhanced by co-expressing the ketoreductase with a glucose dehydrogenase (GDH) for cofactor regeneration. mdpi.com
Protecting Group Strategies in Synthesis
N-Protection (e.g., Boc, Benzyl) and Deprotection Methodologies
The amino group of the piperidine ring is commonly protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups are among the most widely used N-protecting groups in the synthesis of this compound and its derivatives. rsc.orgresearchgate.net
The Boc group is favored for its ease of installation and its stability towards a wide range of nucleophilic and basic conditions. researchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. researchgate.net Deprotection of the Boc group is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). creative-peptides.com
The benzyl group is another common protecting group for amines. It can be introduced via reaction with benzyl bromide or a similar benzylating agent. researchgate.net A key advantage of the benzyl group is its stability under both acidic and basic conditions. Deprotection is most commonly achieved by catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. nih.gov For example, deprotection of an N-benzyl group can be carried out using 20% Pd(OH)₂/C under a hydrogen atmosphere. nih.gov In some cases, the addition of an acid, such as acetic acid, can improve the yield of the debenzylation reaction. nih.gov
The choice between Boc and benzyl protection, or even a dual protection strategy, depends on the specific reaction sequence and the compatibility of the protecting groups with the planned chemical transformations. nih.gov For instance, in some syntheses, a double protection of an amino group with both Boc and benzyl groups has been employed to effectively block intramolecular cyclization side reactions. nih.gov
| Protecting Group | Introduction Reagent | Common Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Benzyl (Bn) | Benzyl bromide | Catalytic hydrogenation (e.g., Pd/C, H₂) |
Selective Functionalization of Hydroxyl and Amino Groups
The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, presents a unique challenge and opportunity for synthetic chemists. Selective functionalization of these two groups is paramount for the construction of more complex molecules and requires a carefully orchestrated use of protecting groups. The differential reactivity of the hydroxyl and amino moieties, along with the secondary amine of the piperidine ring, allows for a high degree of synthetic flexibility.
A common and effective strategy involves the protection of the piperidine ring nitrogen, most frequently with a tert-butyloxycarbonyl (Boc) group. This yields intermediates such as tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, which serves as a versatile platform for subsequent modifications. chemdad.com With the ring nitrogen protected, the primary amino group at the C-4 position can be selectively acylated or alkylated. Similarly, the hydroxyl group at the C-3 position can be targeted for reactions like etherification or esterification.
The choice of protecting groups and the reaction sequence are critical for achieving the desired regioselectivity. For instance, the amino group can be selectively protected, allowing for modification of the hydroxyl group, followed by deprotection and subsequent functionalization of the amine. This stepwise approach enables the synthesis of a diverse array of derivatives.
The table below illustrates the key intermediates and protecting groups utilized in the selective functionalization of this compound.
| Intermediate Compound | Protecting Group | Position Protected | Potential Subsequent Reactions |
| tert-Butyl this compound-1-carboxylate | Boc (tert-butyloxycarbonyl) | N-1 (Piperidine ring) | Acylation, Alkylation, Sulfonylation of C4-NH2 or C3-OH |
| 1-Benzyl-4-aminopiperidin-3-ol | Benzyl | N-1 (Piperidine ring) | Reactions on C4-NH2 and C3-OH; debenzylation via hydrogenation |
| N-Boc-protected amino group derivative | Boc (tert-butyloxycarbonyl) | C-4 Amino group | Etherification, Esterification of C3-OH |
This strategic protection and deprotection allows chemists to build molecular complexity, attaching various pharmacophores to the piperidine scaffold as required for targeting specific biological receptors. For example, derivatives of 4-hydroxypiperidines have been explored as non-imidazole histamine (B1213489) H3 receptor antagonists. mdpi.com
Scalable Synthetic Approaches for Pharmaceutical Intermediates
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates the development of robust, efficient, and cost-effective synthetic routes. Several strategies have been evaluated to meet the demands for producing these key pharmaceutical intermediates. rsc.org
One major approach focuses on the stereoselective synthesis of specific isomers, such as the (3R,4R) configuration, which is often crucial for pharmacological activity. Key strategies for achieving this on a larger scale include:
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on Rhodium (I), can facilitate the asymmetric hydrogenation of unsaturated precursors, like pyridine (B92270) derivatives, to establish the desired stereochemistry in the piperidine ring. rsc.org
Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure starting materials, such as 2-deoxy-D-ribose, to construct the chiral piperidine core. rsc.org The inherent stereochemistry of the starting material is transferred to the final product through a series of chemical transformations.
Resolution Techniques: Racemic mixtures of this compound or its precursors can be separated into their constituent enantiomers. This can be achieved through classical resolution using chiral acids or through biocatalytic methods employing enzymes that selectively react with one enantiomer. rsc.orggoogle.com
For industrial applications, processes that avoid costly and time-consuming purification steps like chromatography are highly desirable. google.com The development of syntheses that yield the product in high purity through crystallization is a significant advantage for scalable production. An example of a scalable process for a related compound involves the hydrogenation of 3-hydroxypyridine (B118123) to 3-hydroxypiperidine (B146073), followed by resolution and protection to yield the desired chiral intermediate. google.com
The table below summarizes various scalable synthetic approaches that have been explored.
| Synthetic Strategy | Key Features | Starting Materials (Examples) | Advantages for Scalability |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium) | Pyridine derivatives | High enantioselectivity, potentially fewer steps |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules | 2-deoxy-D-ribose | Pre-defined stereochemistry |
| Resolution of Racemates | Separation of enantiomers from a racemic mixture | Racemic 3-hydroxypiperidine | Applicable when asymmetric routes are not feasible |
| Optimized Multi-step Synthesis | Focus on high-yield reactions and non-chromatographic purification | 3-Hydroxypyridine, 1-benzylpiperidin-4-one researchgate.net | Cost-effective, high throughput, high purity |
The optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, is crucial for maximizing yield and minimizing by-product formation in large-scale syntheses. researchgate.net For instance, efficient methods for the N-debenzylation of piperidine intermediates have been developed to yield the final product in near-quantitative amounts. researchgate.net These optimized processes are essential for providing the necessary quantities of this compound intermediates for clinical trials and subsequent commercial manufacturing of active pharmaceutical ingredients. google.com
Molecular Structure and Conformation Studies of 4 Amino 3 Hydroxypiperidine Derivatives
Stereochemical Elucidation and Absolute Configuration Determination
The relative and absolute stereochemistry of the amino and hydroxyl groups on the piperidine (B6355638) ring are critical for the biological activity of its derivatives. Various analytical techniques are employed to determine the precise three-dimensional arrangement of these molecules.
X-ray Crystallographic Analysis
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of 4-amino-3-hydroxypiperidine (B1396542) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For example, in the characterization of various 4-aminopiperidine derivatives, ¹H NMR is used to identify the chemical shifts and coupling constants of the piperidine ring protons, which in turn helps to determine the relative stereochemistry and conformation of the substituents mdpi.com. The ¹H NMR spectrum of 1-benzyl-4-piperidone, a common precursor, shows characteristic signals for the aromatic and piperidine protons chemicalbook.com.
Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these compounds. Electron Ionization (EI) Mass Spectrometry has been effectively used to differentiate between regioisomers of trans-3(4)-aminopiperidin-4(3)-ols nih.gov. The fragmentation patterns can be indicative of the specific substitution pattern on the piperidine ring. For instance, specific ions in the mass spectrum can be uniquely associated with the structure of trans-4-aminopiperidin-3-ols versus trans-3-aminopiperidin-4-ols, allowing for their unambiguous identification nih.gov.
| Spectroscopic Data for a Representative Derivative: (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | |
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.35-7.23 (m, 10H), 4.02 (d, J = 12.5 Hz, 1H), 3.82 (d, J = 12.5 Hz, 1H), 3.59 (s, 2H), 3.19 (ddd, J = 10.0, 5.0, 2.5 Hz, 1H), 2.91 (d, J = 11.0 Hz, 1H), 2.70 (td, J = 11.0, 2.5 Hz, 1H), 2.40 (m, 1H), 2.21 (td, J = 11.0, 2.5 Hz, 1H), 1.95 (m, 1H), 1.62 (m, 1H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.9, 138.6, 128.6, 128.5, 128.3, 127.3, 127.2, 127.1, 71.3, 63.3, 59.3, 52.4, 51.9, 48.9, 31.6 |
| HRMS (ESI) | m/z calculated for C₁₉H₂₅N₂O [M+H]⁺: 297.1967, found 297.1961 |
Conformational Analysis of Piperidine Ring System
The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (axial or equatorial) is determined by a combination of steric and electronic factors. In this compound, the preferred conformation will depend on the relative stereochemistry of the amino and hydroxyl groups, as well as any substitution on the nitrogen atom.
In general, bulky substituents on a piperidine ring prefer an equatorial position to avoid 1,3-diaxial interactions. However, the presence of heteroatoms can lead to stereoelectronic effects that may favor an axial orientation. For instance, in certain N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation.
The conformational equilibrium can be influenced by the solvent and the protonation state of the nitrogen atom. Protonation of the piperidine nitrogen can alter the electrostatic interactions within the molecule, potentially shifting the conformational equilibrium.
Chirality and its Impact on Molecular Recognition
The presence of two stereocenters in this compound (at C3 and C4) gives rise to four possible stereoisomers (two enantiomeric pairs of diastereomers). The specific stereoisomer is crucial for the molecule's ability to bind to chiral biological targets such as enzymes and receptors.
Molecular recognition is a highly specific process, often described by the "three-point interaction" model, where a chiral molecule must interact with its receptor at a minimum of three points to achieve enantioselectivity mdpi.com. The spatial arrangement of the amino and hydroxyl groups, as well as the piperidine ring itself, dictates how the molecule can present its functional groups for interaction with a binding site.
Medicinal Chemistry Applications of 4 Amino 3 Hydroxypiperidine Scaffolds
Design and Synthesis of Novel Pharmacological Agents
The synthesis of pharmacologically active agents based on the 4-amino-3-hydroxypiperidine (B1396542) core involves diverse and sophisticated chemical strategies. Researchers have developed numerous methods to prepare this key intermediate and its derivatives, often focusing on controlling the stereochemistry of the amino and hydroxyl groups, which is critical for biological activity.
Several synthetic routes have been established to produce enantiomerically pure forms of this scaffold. One common approach is the stereoselective reduction of a corresponding ketone precursor. smolecule.com Other notable strategies include:
Asymmetric Hydrogenation : A rhodium(I) catalyst has been successfully used for the asymmetric hydrogenation of a precursor to yield the desired chiral piperidine (B6355638) derivative. rsc.org
Chiral Pool Synthesis : The existing stereochemistry of naturally occurring molecules, such as 2-deoxy-D-ribose, has been exploited to construct the piperidine ring with the correct absolute stereochemistry. rsc.org
Resolution Techniques : Both biocatalytic methods, using enzymes, and classical chemical resolution have been employed to separate racemic mixtures of intermediates, providing access to the specific enantiomers required for drug synthesis. rsc.orgrsc.org
Epoxide Ring-Opening : Enantiomerically pure trans-4-aminopiperidin-3-ols can be efficiently synthesized through the regioselective ring-opening of chiral 3,4-epoxypiperidines with various amines. arkat-usa.orgresearchgate.net
Once the core scaffold is obtained, it is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization of the amino and hydroxyl groups. smolecule.com This protected intermediate, such as tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a common and stable starting material for synthesizing more complex molecules through reactions like acylation, esterification, and alkylation. smolecule.com These synthetic methodologies enable the creation of diverse libraries of compounds for screening against various therapeutic targets. smolecule.com
Role as a Chiral Building Block in Drug Discovery
The this compound structure is highly valued as a chiral building block in drug discovery. Its rigid cyclic framework, combined with the specific spatial arrangement of its functional groups (amino and hydroxyl), makes it an ideal component for creating molecules that can bind with high affinity and selectivity to the chiral pockets of biological macromolecules like proteins and enzymes. lookchem.com
The stereochemistry of the scaffold, particularly the trans or cis relationship between the amino and hydroxyl groups, is a crucial determinant of pharmacological activity. The (3R,4R)-trans configuration is frequently utilized in the synthesis of bioactive molecules. rsc.orglookchem.com This stereochemical precision is essential for designing drugs with improved efficacy and selectivity, as different stereoisomers can have vastly different biological effects. lookchem.com
The dual functionality of the amino and hydroxyl groups allows the scaffold to form multiple hydrogen bonds with target proteins, enhancing binding affinity. smolecule.com This feature, combined with its conformational rigidity, makes it a powerful tool for constructing peptidomimetics and other complex therapeutic agents. smolecule.com By serving as a key intermediate, the this compound scaffold enables the assembly of novel pharmaceuticals targeting a wide range of diseases. lookchem.com
Development of Piperidine Derivatives for Therapeutic Targets
The versatility of the this compound scaffold has led to its incorporation into a variety of derivatives aimed at specific therapeutic targets. Its unique structure has proven effective in the development of inhibitors for several classes of enzymes and as ligands for receptors.
The this compound moiety is a critical component in the design of potent and selective kinase inhibitors, which are a major class of drugs, particularly in oncology. smolecule.com The scaffold's ability to present functional groups in a well-defined three-dimensional orientation allows for strong interactions with the ATP-binding site of kinases.
Research has shown that derivatives of this piperidine are key intermediates in the synthesis of inhibitors for several kinase families:
Pim Kinases : These serine/threonine kinases are implicated in tumorigenesis. Bicyclic inhibitors targeting Pim kinases have been developed using this compound derivatives. google.com
Protein Tyrosine Kinases : These enzymes are crucial in cancer-related signaling pathways, and the scaffold serves as a precursor for inhibitors targeting them. smolecule.com
Bruton's Tyrosine Kinase (BTK) : The anticancer drug ibrutinib, a potent BTK inhibitor, utilizes a piperidine-based structure, and intermediates like trans-4-Amino-1-boc-3-hydroxypiperidine are relevant to its synthesis. smolecule.com
The table below summarizes examples of kinase inhibitors and related compounds derived from or incorporating the this compound scaffold.
| Derivative/Compound Class | Target Kinase(s) | Therapeutic Area |
| Bicyclic Piperidine Derivatives | Pim-1, Pim-2, Pim-3 | Cancer |
| Thienopyridine-piperidine hybrids | Kinases | Cancer |
| Ibrutinib Precursors | Bruton's Tyrosine Kinase (BTK) | Cancer |
This table is generated based on data indicating the use of the this compound scaffold in the development of kinase inhibitors. smolecule.comgoogle.com
The this compound scaffold is also utilized in the development of protease inhibitors. Proteases are enzymes that cleave peptide bonds in proteins and are essential targets in various diseases, including viral infections and cancer. The amino and hydroxyl groups of the scaffold can mimic the transition state of peptide cleavage, leading to potent inhibition.
Derivatives have been designed as inhibitors for serine proteases such as Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin, which are involved in cancer progression. nih.gov In these inhibitors, the piperidine carbamate (B1207046) structure replaces P3 and P4 amino acid residues of a peptide substrate to interact with the S3-S4 binding pockets of the proteases. nih.gov Furthermore, the structural motif of a 4-amino-3-hydroxy acid is a core component of natural acid protease inhibitors like ahpatinins, which inhibit pepsin and renin. nih.gov This highlights the importance of this structural arrangement for protease inhibition.
The this compound core is an important scaffold for agents targeting the central nervous system (CNS). Its physicochemical properties can be modified to allow for penetration of the blood-brain barrier, a critical requirement for CNS drugs.
A significant application is in the development of non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists. nih.govmdpi.com The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for treating cognitive and sleep disorders. nih.gov Structure-activity relationship (SAR) studies have explored how modifications to the piperidine scaffold affect potency and selectivity for the H3 receptor. nih.govmdpi.com
More recently, this scaffold has been incorporated into novel chemotypes for M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). nih.gov M4 PAMs are a promising therapeutic strategy for treating schizophrenia and other CNS disorders. nih.gov The development of a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core, which includes a hydroxypiperidine moiety, has led to potent and CNS-penetrant M4 PAMs. nih.gov
Aminohydroxylated piperidines, such as this compound, are structurally analogous to sugars and are classified as iminosugars (also known as azasugars). arkat-usa.org This structural mimicry allows them to act as potent and selective inhibitors of glycosidases and glycoprotein-processing enzymes. arkat-usa.org These enzymes play crucial roles in a wide range of biological processes, including viral infection, cancer metastasis, and metabolic diseases. arkat-usa.orgacs.org
The presence of the nitrogen atom in the ring and the specific stereochemistry of the hydroxyl and amino substituents are key to their inhibitory activity. arkat-usa.org For example, derivatives of this compound have been synthesized as L-iduronic acid-type 1-N-iminosugars. acs.orgnih.gov These compounds were found to inhibit tumor cell invasion and metastasis by potentially interfering with the degradation of glycosaminoglycans in the extracellular matrix. acs.orgnih.gov The development of these iminosugar analogues represents a significant therapeutic strategy for diseases like cancer. nih.gov
Histamine H3 Receptor Antagonists
The 4-hydroxypiperidine (B117109) moiety is a key component in the development of non-imidazole histamine H3 receptor (H3R) antagonists. nih.gov These receptors are primarily located in the central nervous system (CNS) and act as presynaptic auto- and heteroreceptors, modulating the release of histamine and other neurotransmitters. nih.govnih.gov Consequently, H3R antagonists are of significant interest for their potential to treat neurological disorders characterized by neurotransmitter deficits. nih.govnih.gov
Research into 4-hydroxypiperidine derivatives has yielded compounds with high in vitro potency. For instance, derivatives featuring a 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl moiety or a benzyl (B1604629) group have demonstrated significant antagonist activity at the guinea pig H3 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. For example, the benzofuranylpiperidinyloxy derivative known as ADS-003 showed a high pA₂ value of 8.47. nih.gov The potency of these antagonists is sensitive to the nature of the lipophilic residue and the length of the aliphatic chain connecting it to the piperidine nitrogen. nih.gov
| Compound | Key Structural Feature | Potency (pA₂) |
|---|---|---|
| 1a (ADS-003) | (Benzofuran-2-yl)methyl substituent | 8.47 nih.gov |
| 1d | Benzyl substituent | 7.79 nih.gov |
| 2d | Benzyl substituent with 3-(methylamino)propyloxy chain | 8.06 nih.gov |
| Thioperamide (Reference) | Imidazole-based antagonist | 8.67 nih.gov |
Potential Anticancer Agents
Derivatives of the 4-hydroxypiperidine scaffold have been investigated for their potential as anticancer agents. dntb.gov.uaresearchgate.net The core structure is utilized as a building block for more complex molecules designed to inhibit cancer cell proliferation. For example, a series of pyrimidine (B1678525) derivatives incorporating a 4-hydroxypiperidine group was synthesized and evaluated for antiproliferative activity against several human tumor cell lines, including MGC-803 (gastric cancer), PC-3 (prostate cancer), A549 (lung cancer), and H1975 (lung cancer). researchgate.net
The mechanism of action for these potential anticancer agents can involve the inhibition of specific enzymes crucial for tumor growth, such as protein kinases. In vitro studies have shown that certain derivatives can induce apoptosis (programmed cell death) in specific cancer cell lines. The versatility of the piperidine ring allows it to be incorporated into hybrid structures, such as with thienopyridine, to broaden the therapeutic scope to kinase inhibition. The development of ibrutinib, an anticancer drug for B-cell malignancies, utilizes a chiral trans-4-Amino-1-boc-3-hydroxypiperidine intermediate in its synthesis, highlighting the scaffold's importance in oncology. smolecule.com
| Scaffold Type | Targeted Mechanism/Application | Example Cell Lines Tested |
|---|---|---|
| Pyrimidine derivatives with 4-hydroxypiperidine | Antiproliferative activity | MGC-803, PC-3, A549, H1975 researchgate.net |
| Ibrutinib Precursor (trans-4-Amino-1-boc-3-hydroxypiperidine) | Kinase inhibition (B-cell malignancies) | Not specified in provided context |
| General derivatives | Induction of apoptosis, protein kinase inhibition | Not specified in provided context |
Analgesic Agents
The piperidine nucleus is a fundamental component of many potent analgesic drugs, most notably morphine and its derivatives like pethidine and fentanyl. longdom.org Consequently, the 4-hydroxypiperidine and related scaffolds are actively explored for the development of new analgesic agents. longdom.orgresearchgate.net Research has focused on synthesizing various derivatives and evaluating their antinociceptive properties through in vivo methods like the tail-flick and tail immersion tests. longdom.orgresearchgate.net
Studies on 4-(aminomethyl)piperidine (B1205859) derivatives have shown that modifications can lead to significant analgesic activity. longdom.org For example, substituted phenacyl and benzoyl derivatives demonstrated pronounced analgesia with a rapid onset and long duration of action, in some cases proving more potent than the standard, pethidine, at lower doses. longdom.org Docking studies suggest these compounds exhibit good binding affinity with the mu-opioid receptor, which is a key target for traditional opioid analgesics. longdom.org Similarly, certain halogenated phenacyl derivatives of 4-hydroxypiperidine have shown activity in protecting against acetic acid-induced writhing in mice. researchgate.net
Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives
Positional Isomer Effects on Biological Activity
The specific placement of substituents on the piperidine ring is critical and can dramatically alter the pharmacological profile of a molecule. SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, have explored the contribution of the methyl groups at the C3 and C4 positions. acs.org The removal of the 4-methyl group, the 3-methyl group, or both, was systematically studied to understand their impact on antagonist properties at mu, delta, and kappa opioid receptors. acs.org
Impact of Substituent Modifications on Potency and Selectivity
Modifying the substituents attached to the core piperidine scaffold is a fundamental strategy for optimizing drug candidates. In the context of histamine H3 receptor antagonists, SAR studies have revealed clear trends. For example, when comparing 4-hydroxypiperidine derivatives with their 3-(methylamino)propyloxy analogues, the potency can either increase or decrease depending on the other substituents present. nih.gov For compounds with a benzyl substituent, replacing the 4-hydroxypiperidine ring with a flexible 3-(methylamino)propyloxy chain increased potency (pA₂ from 7.79 to 8.06). nih.gov Conversely, for those with a (benzofuran-2-yl)methyl group, the same replacement caused a drastic reduction in potency. nih.gov
Further studies showed that elongating the alkyl chain between the piperidine nitrogen and a lipophilic group generally resulted in decreased potency for the H3 receptor. nih.gov In the field of opioid analgesics, modifications to N-substituted 3-alkyl-3-(3-hydroxyphenyl)piperidines have also been examined, demonstrating how changes to the nitrogen substituent can affect analgesic activity. researchgate.net
| Core Structure | Substituent | Alkyl Chain Length (CH₂)n | Potency (pA₂) |
|---|---|---|---|
| 4-Hydroxypiperidine | (Benzofuran-2-yl)methyl | n=1 | 8.47 nih.gov |
| 4-Hydroxypiperidine | (Benzofuran-2-yl)ethyl | n=2 | 7.26 nih.gov |
| 4-Hydroxypiperidine | (Benzofuran-2-yl)propyl | n=3 | 7.11 nih.gov |
| 4-Hydroxypiperidine | Benzyl | n=1 | 7.79 nih.gov |
| 3-(Methylamino)propyloxy | Benzyl | n=1 | 8.06 nih.gov |
Stereochemical Influence on Pharmacological Efficacy
The trans configuration of the amino and hydroxyl groups is often valuable in drug design for the stereochemical specificity it confers. For instance, the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol was pursued with specific control over both relative and absolute stereochemistry to create a defined 4,3-amino alcohol moiety. rsc.org The (3S,4S) configuration of tert-butyl this compound-1-carboxylate is noted as having optimal stereochemistry for drug binding in certain contexts. Comparing different stereoisomers, such as the (3S,4S) versus the (3R,4S) configuration, often reveals significant differences in biological activity, with one isomer typically showing much higher potency or selectivity for a given target. This underscores the necessity of stereocontrolled synthesis in medicinal chemistry programs involving this scaffold. nih.gov
Prodrug Design and Development Utilizing this compound
The strategic application of the this compound scaffold in medicinal chemistry extends to its potential use in prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. The this compound moiety, with its dual amino and hydroxyl functional groups, offers versatile handles for the attachment of promoieties that can be designed for enzymatic or chemical cleavage.
The primary amino group and the secondary hydroxyl group on the piperidine ring can be functionalized to form various labile linkages, such as carbamates or esters. These linkages can be engineered to be stable under certain physiological conditions (e.g., in the gastrointestinal tract) but susceptible to cleavage by specific enzymes (e.g., esterases, amidases) or in a targeted environment (e.g., the low pH of tumor microenvironments).
Research in this area focuses on synthesizing derivatives where the this compound acts as a carrier or promoiety for a parent drug. The goal is to modulate the parent drug's properties to enhance its therapeutic efficacy. For instance, attaching this polar scaffold to a lipophilic drug can improve its aqueous solubility, which is a critical factor for intravenous formulations. Conversely, the piperidine ring can be part of a larger promoiety designed to target specific transporters or tissues.
While the direct application of this compound as a cleavable promoiety in clinically approved prodrugs is not extensively documented in publicly available literature, its protected derivatives, such as trans-4-Amino-1-boc-3-hydroxypiperidine, are widely utilized as intermediates in the synthesis of complex pharmaceutical agents. These intermediates are crucial in building molecules where the piperidine ring becomes an integral and stable part of the final active drug, rather than a cleavable promoiety.
The exploration of the this compound scaffold in prodrug development is an active area of research. Studies often involve the synthesis of novel prodrugs and their evaluation in vitro and in vivo to assess their stability, cleavage kinetics, and the resulting pharmacokinetic profile of the released parent drug.
Table 1: Potential Prodrug Strategies Utilizing the this compound Scaffold
| Linkage Type | Target Functional Group on Scaffold | Potential Cleavage Mechanism | Desired Outcome |
| Carbamate | Amino group | Esterase-mediated hydrolysis | Controlled release of an amino-containing parent drug |
| Ester | Hydroxyl group | Esterase-mediated hydrolysis | Improved solubility and controlled release of a carboxylic acid-containing parent drug |
| Amide | Amino group | Amidase-mediated hydrolysis | Sustained release of a carboxylic acid-containing parent drug |
It is important to note that the successful design of a prodrug utilizing the this compound scaffold requires a careful balance of properties. The linker must be stable enough to allow the prodrug to reach its target but labile enough to release the active drug at the desired site and rate. The byproducts of the cleavage, including the this compound moiety itself, must be non-toxic.
Further research is needed to fully elucidate the potential of this compound-based prodrugs and to translate preclinical findings into clinically effective therapeutics. The versatility of this scaffold suggests that it holds promise for the development of next-generation drug delivery systems.
Biological Activity and Mechanistic Investigations of 4 Amino 3 Hydroxypiperidine Derivatives
Modulation of Biological Pathways by Piperidine (B6355638) Derivatives
Derivatives of 4-amino-3-hydroxypiperidine (B1396542) have demonstrated the capacity to modulate various biological pathways, which is fundamental to their therapeutic potential. The presence of both an amino and a hydroxyl group on the piperidine ring allows these compounds to serve as versatile ligands for a range of biological targets. This dual functionality enhances their binding affinity to proteins and enzymes through the formation of hydrogen bonds, enabling them to act as inhibitors or modulators of diverse biological pathways.
A significant area of investigation has been their role as non-imidazole histamine (B1213489) H3 receptor antagonists. By binding to these receptors, these compounds can modulate the release of neurotransmitters in the central nervous system. This interaction with histamine receptors highlights their potential for treating neurological disorders characterized by neurotransmitter imbalances. Furthermore, research has explored the utility of these derivatives in the development of pharmaceuticals and agrochemicals due to their versatile chemical properties. Some studies have also suggested that derivatives of this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Ligand-Receptor Interactions and Target Binding Studies
The interaction between this compound derivatives and their biological targets is a critical determinant of their pharmacological effects. The specific stereochemistry of the 4-amino and 3-hydroxyl groups on the piperidine ring plays a crucial role in binding affinity and specificity.
A notable example is the investigation of these derivatives as histamine H3 receptor antagonists. Structure-activity relationship (SAR) studies of 4-hydroxypiperidine (B117109) derivatives have identified potent antagonists of the guinea pig H3 receptor. nih.gov For instance, the benzofuranylpiperidinyloxy derivative, ADS-003, exhibited a high in vitro potency with a pA2 value of 8.47. nih.gov Molecular docking studies have provided insights into the binding mode of these ligands within the H3 receptor. The protonated nitrogen atom of the piperidine ring often forms a salt bridge with key amino acid residues, such as Asp114 in the transmembrane domain 3, while other parts of the molecule can engage in additional interactions, like π–π stacking. nih.gov
The trans configuration of substituents on the piperidine ring, as seen in trans-4-Amino-1-Boc-3-hydroxypiperidine, can also influence receptor binding specificity compared to their cis counterparts. Research into the interactions of these derivatives has shown promise in developing inhibitors for therapeutic targets in oncology. smolecule.com
Enzyme Inhibition and Modulation
This compound derivatives have been identified as inhibitors of various enzymes, a property that underpins many of their therapeutic applications.
Protein Tyrosine Kinase Inhibition
In the realm of cancer therapy, derivatives of this compound have been investigated for their ability to inhibit protein tyrosine kinases (PTKs). These enzymes are crucial components of signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers. The ability of these compounds to inhibit PTKs suggests their potential as anticancer agents. For example, trans-4-Amino-1-boc-3-hydroxypiperidine serves as a key chiral intermediate in the synthesis of ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies. smolecule.comgoogle.com
Glycosidase and Hexoaminidase Inhibition
The structural similarity of amino- and hydroxysubstituted piperidine derivatives to sugars has led to their investigation as inhibitors of glycosidases and related enzymes. arkat-usa.org These enzymes are involved in a wide range of biological processes, and their inhibition has therapeutic potential in various diseases, including diabetes and viral infections. researchgate.net
The presence of an amino group in the iminosugar-like structure of these piperidines can lead to selective inhibition of certain glycosidases and hexoaminidases. arkat-usa.org For instance, aminodihydroxypiperidine, an amino analog of isofagomine, selectively inhibits β-glucosidase. arkat-usa.org Similarly, the acetylamino derivative of 1-deoxynojirimycin (B1663644) is a selective inhibitor of β-N-acetylglucosaminidase. arkat-usa.org Specific stereoisomers, such as (3R,4R,5S)-5-acetamido-3,4-piperidinediol, have been identified as selective hexosaminidase inhibitors. nih.gov
β-Glucuronidase Inhibition
Several derivatives of 4-hydroxypiperidine have been screened for their inhibitory activity against β-glucuronidase. researchgate.net This enzyme is implicated in various pathological conditions, and its inhibition is a target for therapeutic intervention. In one study, a series of 4-(1-pyrrolidinyl) piperidine derivatives were designed and evaluated as β-glucuronidase inhibitors. researchgate.netresearchgate.net One compound, {1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1′-yl-piperidinium bromide}, demonstrated remarkable inhibition with an IC50 value of 17.10 ± 0.61 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM). researchgate.netresearchgate.net Another study on 2-aminopyrimidine (B69317) derivatives identified a compound with a piperazinyl substituent that was a highly potent β-glucuronidase inhibitor, with an IC50 value of 2.8 ± 0.10 µM. mdpi.com
In Vitro Pharmacological Evaluation
The in vitro pharmacological evaluation of this compound derivatives is essential for characterizing their biological activity and guiding further development. A variety of assays are employed to determine their potency and selectivity as enzyme inhibitors or receptor ligands.
For instance, the H3 antagonistic activity of newly synthesized 4-hydroxypiperidine derivatives has been evaluated in vitro using the guinea pig jejunum model. nih.gov The potencies of these compounds are typically reported as pA2 values, which quantify their antagonist activity. nih.gov Radioligand binding assays are also commonly used to determine the affinity of these compounds for their target receptors, with results expressed as pKi values. nih.gov
In the context of enzyme inhibition, in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds. For example, the inhibitory activity of piperidine derivatives against β-glucuronidase has been assessed, revealing compounds with IC50 values in the micromolar range. researchgate.netresearchgate.net Similarly, the inhibition of tyrosine-specific protein kinases by synthetic 4-hydroxycinnamamide (B120813) derivatives has been quantified, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov These in vitro studies are crucial for establishing the structure-activity relationships and identifying promising lead compounds for further investigation.
Interactive Data Tables
Table 1: H3 Antagonistic Potency of 4-Hydroxypiperidine Derivatives
| Compound Code | Structure | pA2 (sem) |
|---|---|---|
| 1a (ADS-003) | Benzofuranylpiperidinyloxy derivative | 8.47 |
| 1d | Benzyl (B1604629) derivative | 7.79 |
| Thioperamide (reference) | 8.67 |
Data sourced from in vitro tests on the guinea pig jejunum. nih.gov
Table 2: β-Glucuronidase Inhibition by Piperidine Derivatives
| Compound | IC50 (µM) |
|---|---|
| {1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1′-yl-piperidinium bromide} | 17.10 ± 0.61 |
| D-Saccharic acid 1,4-lactone (standard) | 48.4 ± 1.25 |
Data from in vitro screening. researchgate.netresearchgate.net
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Derivatives of 4-hydroxypiperidine have been extensively studied for their interaction with histamine H3 receptors (H3R), which are important targets for neurological disorders.
In competition radioligand binding studies, the affinity of these compounds for recombinant rat and human H3Rs is evaluated. For instance, the derivative ADS-003 demonstrated a high nanomolar affinity for the rat H3R, comparable to the reference antagonist thioperamide. nih.gov However, its affinity for the human H3R was significantly lower. nih.gov Similarly, in studies involving 4-oxypiperidine ethers, compound ADS031 showed the highest affinity for the human H3 receptor (hH3R), while the benzofuranyl derivative ADS032 exhibited a lower nanomolar affinity.
The stereochemistry of the piperidine ring can also influence receptor binding. For example, the trans configuration of a Boc-protected derivative may affect its binding specificity compared to its cis-isomers.
Table 1: Receptor Binding Affinities of 4-Hydroxypiperidine Derivatives at Histamine H3 Receptors
| Compound | Receptor | pKi (mean ± SEM) | Ki (nM) |
|---|---|---|---|
| ADS-003 | Rat H3R | 7.9 ± 0.1 | - |
| Thioperamide (Reference) | Rat H3R | 7.9 ± 0.1 | - |
| Histamine | Rat H3R | 7.3 ± 0.1 | - |
| ADS-003 | Human H3R | 6.6 ± 0.1 | - |
| Thioperamide (Reference) | Human H3R | 7.2 ± 0.1 | - |
| Histamine | Human H3R | 7.7 ± 0.1 | - |
| ADS031 | Human H3R | - | 12.5 |
| ADS032 | Human H3R | - | 44.1 |
Data sourced from scientific studies on H3 receptor antagonists. nih.govmedicaljournals.se
Functional Assays for Modulatory Effects
Functional assays assess the biological effect of a compound after it binds to a receptor, determining whether it acts as an antagonist, agonist, or inverse agonist. For 4-hydroxypiperidine derivatives targeting the H3 receptor, in vitro potency is often measured using isolated guinea pig jejunum preparations or cellular assays.
The benzofuranylpiperidinyloxy derivative, ADS-003, was identified as the most potent compound in one series, with a pA2 value indicating strong antagonist activity, comparable to the reference compound thioperamide. nih.gov In contrast, replacing the 4-hydroxypiperidine scaffold with a flexible 3-(methylamino)propyloxy chain led to a drastic reduction in potency for this particular derivative. nih.gov Functional assays, such as the cAMP accumulation assay, have classified other derivatives like ADS031 as potent H3R antagonists/inverse agonists.
Some guanidine (B92328) derivatives of 4-hydroxypiperidine were found to modify the contractility of guinea pig ileum, an effect that could be linked to H3R agonism or an action on muscarinic receptors also present in the tissue. achemblock.com
Table 2: In Vitro Antagonist Potency of 4-Hydroxypiperidine Derivatives at the Guinea Pig Histamine H3 Receptor
| Compound | Structure | pA2 |
|---|---|---|
| ADS-003 | (Benzofuran-2-yl)methyl derivative | 8.47 |
| 1d | Benzyl derivative | 7.79 |
| Thioperamide | Reference Compound | 8.67 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. nih.govdiva-portal.org
In Vivo Pharmacological Evaluation
In vivo studies are essential to confirm the pharmacological effects of a compound in a living organism. Derivatives of this compound have been evaluated in various animal models.
One study demonstrated that parenteral administration of the H3 receptor antagonist ADS-003 to rats resulted in reduced food intake. nih.gov This compound also altered the concentrations of histamine and noradrenaline in the rat brain to a degree similar to the reference H3 antagonist, Ciproxifan. nih.gov
In a different line of research, a 4-phenoxypiperidine (B1359869) derivative, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), was found to be a potent and highly selective H3 receptor antagonist. sigmaaldrich.com It demonstrated efficacy in a rat electroencephalogram (EEG) model of wakefulness. sigmaaldrich.com
Furthermore, various N-substituted 4-hydroxypiperidine derivatives have been synthesized and screened for analgesic activity using the tail-flick test and acetic acid-induced writhing models in mice, with some compounds showing significant to highly significant analgesic potential. chemdad.comrsc.org
Cellular Signaling Pathway Investigations
The pharmacological effects of this compound derivatives are mediated by their influence on cellular signaling pathways. As many of these compounds target G protein-coupled receptors (GPCRs) like the histamine H3 receptor, their activity is linked to downstream signaling cascades.
Research has identified the Akt/GSK-3b axis as a signaling pathway associated with the histamine H3 receptor. nih.gov The modulation of this and other pathways by H3R antagonists can lead to enhanced release of several neurotransmitters.
Beyond neurology, derivatives of this compound are being explored in oncology. Studies suggest that they can inhibit certain protein tyrosine kinases (PTKs), which are critical enzymes in cancer cell signaling pathways. medicaljournalssweden.se Other research has pointed to the inhibition of glutaminase (B10826351) 1 (GLS1), an enzyme involved in cancer cell metabolism, by compounds containing a 4-hydroxypiperidine linker. ambeed.com Additionally, certain cinnamamide (B152044) derivatives featuring a 4-hydroxypiperidine moiety have been shown to protect cardiomyocytes from doxorubicin-induced toxicity through the inhibition of carbonyl reductase 1 (CBR1).
Phenomelanin Research and Biomarker Applications
Investigations into phenomelanin, a type of melanin (B1238610) pigment, have identified 4-amino-3-hydroxyphenylalanine (B1195792) (AHP) as a specific and useful biomarker. nih.govmedicaljournalssweden.se Reductive hydrolysis of pheomelanin yields AHP, and its quantification allows for the analysis of pheomelanin content in biological samples such as human hair. nih.gov Studies have shown that measuring this specific AHP provides a more distinct segregation of the pheomelanin-to-eumelanin ratio compared to measuring total degradation products. nih.gov This method is valuable for studying pigmentation and has been applied in the diagnosis of nail apparatus melanoma, where AHP levels in the nail plate were found to be significantly higher in melanoma cases. medicaljournals.semedicaljournalssweden.se
It is important to note that the biomarker compound is 4-amino-3-hydroxyphenylalanine , which is structurally distinct from the core subject of this article, This compound . Current research has not established a direct role for this compound or its derivatives in phenomelanin research.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies and Process Optimization
The development of efficient and stereoselective synthetic routes to chiral 4-amino-3-hydroxypiperidine (B1396542) derivatives is a primary focus of current research. rsc.org A key challenge lies in controlling the stereochemistry of the amino and hydroxyl groups, which is crucial for biological activity.
Recent advancements include the use of asymmetric hydrogenation with catalysts like rhodium (I) to establish specific stereocenters. rsc.org Another promising approach involves leveraging the inherent stereochemistry of starting materials such as 2-deoxy-D-ribose to guide the synthesis. rsc.org Furthermore, biocatalytic methods and classical resolution techniques are being explored to produce enantiomerically pure intermediates. rsc.org For instance, recombinant ketoreductase (KRED) has been effectively used to reduce N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib. acs.orgmdpi.comresearchgate.net Researchers have optimized this biocatalytic process to achieve high substrate concentrations and excellent enantiomeric excess, demonstrating its commercial viability. acs.orgresearchgate.net
Process optimization also extends to the use of various catalysts for the hydrogenation of pyridine (B92270) precursors, including cobalt, ruthenium, and nickel. nih.gov The choice of catalyst and reaction conditions is critical for maximizing yield and purity on an industrial scale. Strategies to mitigate the instability of the this compound structure during synthesis, such as performing reactions under inert atmospheres and at low temperatures, are also being refined.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Controls stereochemistry | Rhodium (I) catalysts | rsc.org |
| Chiral Pool Synthesis | Utilizes stereochemistry of starting material | 2-deoxy-D-ribose | rsc.org |
| Biocatalysis | Enantioselective, environmentally friendly | Ketoreductase (KRED) | acs.orgmdpi.comresearchgate.net |
| Catalytic Hydrogenation of Pyridines | Scalable for industrial production | Cobalt, Ruthenium, Nickel | nih.gov |
Exploration of New Therapeutic Indications for Piperidine (B6355638) Derivatives
The piperidine ring is a common feature in over twenty classes of pharmaceuticals, highlighting its broad therapeutic potential. nih.gov Derivatives of piperidine are actively being investigated for a wide range of diseases. nih.govencyclopedia.pub
Current and emerging therapeutic areas for piperidine derivatives include:
Oncology: Piperidine-containing compounds have shown promise as anticancer agents. nih.govresearchgate.net For example, ibrutinib, which contains a 3-hydroxypiperidine (B146073) moiety, is used to treat B-cell malignancies. researchgate.netsmolecule.com Newer derivatives are being designed as inhibitors of targets like the epidermal growth factor receptor (EGFR) for non-small cell lung cancer. bohrium.com
Neurodegenerative Diseases: The piperidine scaffold is central to drugs for Alzheimer's disease. nih.govencyclopedia.pub Researchers are developing multi-target-directed ligands that combine histamine (B1213489) H3 receptor antagonism with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition to improve cognitive function. acs.org
Infectious and Parasitic Diseases: Piperidine derivatives have demonstrated antibacterial, antiviral, and antiparasitic properties. nih.govencyclopedia.pub
Pain Management: The piperidine structure is a key component of many analgesics. nih.govresearchgate.net
Psychiatric Disorders: Derivatives of piperidine are being explored as antipsychotic agents, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.goveurekaselect.com
The versatility of the this compound scaffold allows for the synthesis of diverse compound libraries, which can be screened for activity against a multitude of biological targets. smolecule.com
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of how this compound derivatives interact with their biological targets at the molecular level is crucial for designing more potent and selective drugs. nih.gov Advanced experimental and computational techniques are being employed to elucidate these mechanisms.
Studies have shown that the piperidine ring is often a critical structural element for activity at various receptors, including histamine H3 and sigma-1 receptors. nih.gov The amino and hydroxyl groups of the this compound core can form key hydrogen bonds with target proteins, enhancing binding affinity.
Molecular modeling techniques, such as docking studies, are used to predict the binding modes of these derivatives within the active sites of enzymes and receptors. nih.gov For instance, in the case of monoacylglycerol lipase (B570770) (MAGL) inhibitors, molecular dynamics simulations have revealed the specific interactions between the piperidine core and the enzyme. mdpi.com Mechanistic studies on the synthesis of piperidines, such as copper-catalyzed intramolecular C-H amination, are also providing valuable insights into reaction pathways, which can inform the development of more efficient synthetic methods. acs.org
Computational Chemistry and Modeling in Drug Design
Computational chemistry plays an increasingly vital role in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. researchgate.net These methods are used to predict the properties and activities of new compounds, thereby guiding synthetic efforts.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: Used to model transition states and optimize the geometries of reactions involving piperidine derivatives, helping to predict reactivity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, have been successfully developed to predict the biological activity of piperidine-based inhibitors, for example, against 3-phosphoinositide-dependent protein kinase-1 (PDK1). acs.org
Molecular Docking and Dynamics Simulations: These techniques are used to simulate the binding of ligands to their target proteins, providing insights into the key interactions that govern affinity and selectivity. mdpi.comacs.org This information is invaluable for the rational design of more potent inhibitors.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved properties. acs.org
Machine Learning: Models trained on existing reaction data can predict the outcomes of new reactions under various conditions, aiding in the optimization of synthetic routes.
These computational tools allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources in the drug discovery process. nih.gov
Development of Multi-Targeting Agents based on this compound Scaffolds
Given the multifactorial nature of many complex diseases like Alzheimer's and cancer, there is growing interest in developing multi-target-directed ligands (MTDLs). rsc.org The this compound scaffold is an excellent starting point for the design of such agents due to its ability to be readily functionalized and its presence in compounds with diverse biological activities.
Researchers are designing hybrid molecules that combine the this compound core with other pharmacophores to simultaneously modulate multiple targets. For example, donepezil-based hybrids incorporating a benzylpiperidine moiety have been synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and other targets relevant to Alzheimer's disease, such as monoamine oxidase-B (MAO-B) and glycogen (B147801) synthase kinase-3β (GSK-3β). rsc.org Similarly, 4-oxypiperidine derivatives have been developed as dual-acting ligands for histamine H3 receptors and cholinesterases. acs.org This strategy aims to achieve a synergistic therapeutic effect and potentially overcome drug resistance. The development of MTDLs represents a promising frontier in the application of the this compound scaffold in modern drug discovery.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-3-hydroxypiperidine in academic research?
- Methodological Answer : A common approach involves multi-step acylation and reduction reactions. For example, spiro-piperidine derivatives can be synthesized via acylation of precursor compounds (e.g., 1-benzyl-4-piperidone) using reagents like benzyl chloride, followed by catalytic hydrogenation to remove protecting groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Yields typically range from 70–90%, contingent on solvent polarity and reaction temperature control .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of IR spectroscopy (to identify hydroxyl and amine functional groups) and GC-MS (to confirm molecular weight and fragmentation patterns). For stereochemical analysis, NMR (¹H and ¹³C) is essential to resolve piperidine ring conformations. Cross-reference spectral data with analogous compounds (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) to validate assignments .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adopt PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data for related piperidines (e.g., 4-Aminopyridine) suggest strict adherence to H315 (skin irritation) and H319 (eye damage) protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound derivatives under varying catalytic conditions?
- Methodological Answer : Perform Design of Experiments (DoE) to assess variables like catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and temperature. For example, hydrogenation of 1-acyl-piperidine intermediates with Pd/C at 60°C in ethanol achieves >85% yield, while Raney Ni may require higher pressures . Monitor reaction progress via TLC and adjust stoichiometry dynamically.
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
- Methodological Answer : Contradictions in GC-MS or NMR data often arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) to suppress exchangeable protons in NMR. For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish molecular ions from background noise. Cross-validate with computational models (e.g., DFT calculations for expected fragmentation pathways) .
Q. How to design computational models for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for the compound. Software like Gaussian or ORCA can simulate reaction pathways (e.g., nucleophilic substitution at the 3-hydroxyl group). Validate models against experimental kinetic data (e.g., rate constants for acylation reactions) .
Methodological Frameworks for Research Design
How to formulate a hypothesis-driven research question for studying this compound’s biological activity?
- Methodological Answer : Apply the PICO framework :
Q. What criteria ensure feasibility in designing a study on this compound’s metabolic pathways?
- Methodological Answer : Use the FINER framework :
- Feasible : Access to LC-MS/MS for metabolite detection.
- Novel : Focus on understudied hepatic CYP450 isoforms.
- Ethical : Adhere to biosafety protocols for handling hepatocyte cultures.
- Relevant : Link findings to drug design for CNS disorders .
Data Analysis and Reproducibility
Q. How to address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
Q. What steps ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer :
Document reaction parameters (e.g., stirring rate, heating mantle calibration) meticulously. For scale-up, transition from batch to flow chemistry to maintain consistent heat/mass transfer. Validate purity at each stage via HPLC with a C18 column (acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
